Undecaprenyl phosphate

Catalog No.
S619602
CAS No.
25126-51-6
M.F
C55H91O4P
M. Wt
847.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecaprenyl phosphate

CAS Number

25126-51-6

Product Name

Undecaprenyl phosphate

IUPAC Name

[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate

Molecular Formula

C55H91O4P

Molecular Weight

847.3 g/mol

InChI

InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+

InChI Key

UFPHFKCTOZIAFY-RDQGWRCRSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C

Synonyms

undecaprenyl phosphate

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Description

The exact mass of the compound Undecaprenyl phosphate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Polyprenols [PR03] -> Bactoprenol monophosphates [PR0302]. However, this does not mean our product can be used or applied in the same or a similar way.

Undecaprenyl phosphate, also known as lipid-P or C55-phosphate, is a crucial lipid carrier molecule primarily involved in the transport of polysaccharides across the cell membrane. It plays a vital role in the biosynthesis of peptidoglycan, a key structural component of bacterial cell walls, particularly in Gram-positive bacteria. Undecaprenyl phosphate serves as a universal glycan lipid carrier, facilitating the translocation of glycan precursors such as N-acetylglucosamine and N-acetylmuramic acid during cell wall synthesis. The compound operates through a cycle of phosphorylation and dephosphorylation, allowing it to be recycled and reused multiple times in cellular processes .

The primary chemical reaction involving undecaprenyl phosphate is its interaction with nucleotide sugars. For example, undecaprenyl phosphate reacts with UDP-glucose to form undecaprenyl phosphate-glucose, catalyzed by the enzyme undecaprenyl-phosphate glucose phosphotransferase. This reaction can be summarized as follows:

UDP glucose+undecaprenyl phosphateUMP+alpha D glucopyranosyl diphospho undecaprenol\text{UDP glucose}+\text{undecaprenyl phosphate}\rightleftharpoons \text{UMP}+\text{alpha D glucopyranosyl diphospho undecaprenol}

Undecaprenyl phosphate is essential for bacterial growth and survival due to its role in cell wall biosynthesis. Inhibition of undecaprenyl phosphate synthesis disrupts peptidoglycan formation, leading to cell lysis and death. This makes it a target for antibiotic action; for instance, antibiotics like bacitracin inhibit the recycling of undecaprenyl phosphate by blocking its dephosphorylation, thereby halting peptidoglycan synthesis . Additionally, undecaprenyl phosphate is involved in the metabolism of various cellular processes, including the assembly of lipopolysaccharides and teichoic acids .

The synthesis of undecaprenyl phosphate occurs through two main enzymatic steps:

  • Condensation Reaction: Undecaprenyl pyrophosphate synthase catalyzes the condensation of isoprene units to form undecaprenyl pyrophosphate.
  • Phosphorylation: The undecaprenyl pyrophosphate is then phosphorylated by specific kinases to yield undecaprenyl phosphate.

In Gram-positive bacteria, undecaprenol is abundant and serves as the precursor for this synthesis, while Gram-negative bacteria utilize different pathways that do not involve undecaprenol directly .

Undecaprenyl phosphate's primary application lies in its fundamental role in bacterial cell wall biosynthesis. It is a target for antibiotic development due to its essential function in maintaining bacterial integrity. Research into inhibitors of undecaprenyl phosphate recycling has potential therapeutic implications for treating bacterial infections. Additionally, understanding its role in microbial physiology can aid in developing strategies for combating antibiotic resistance .

Studies have shown that undecaprenyl phosphate interacts with various enzymes and substrates during cell wall synthesis. For instance, it forms complexes with UDP-N-acetylmuramic acid pentapeptide and N-acetyl glucosamine to generate lipid II, a crucial intermediate in peptidoglycan biosynthesis. The recycling process involves several phosphatases that hydrolyze undecaprenyl diphosphate back to undecaprenyl phosphate, highlighting its dynamic role in cellular metabolism .

Several compounds are structurally or functionally similar to undecaprenyl phosphate. Here are some notable examples:

Compound NameStructure/FunctionUnique Features
UndecaprenolPrecursor to undecaprenyl phosphatePrecedes phosphorylation step; abundant in Gram-positive bacteria
FarnesolLipid carrier involved in protein glycosylationShorter chain length; primarily found in eukaryotes
Geranylgeranyl pyrophosphateLipid carrier for protein prenylationInvolved in post-translational modifications; longer chain
DecaprenolSimilar lipid carrier roleShorter than undecaprenol; less common

Undecaprenyl phosphate's uniqueness lies in its specific role as a universal glycan lipid carrier critical for peptidoglycan biosynthesis and its recycling mechanism that supports bacterial growth and viability .

XLogP3

18.5

Wikipedia

Undecaprenyl dihydrogen phosphate

Use Classification

Lipids -> Prenol Lipids [PR] -> Polyprenols [PR03] -> Bactoprenol monophosphates [PR0302]

Dates

Modify: 2024-02-18

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